1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is a chemical compound characterized by its bromophenyl and phenyl groups attached to a pyrazol-5-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine can be synthesized through several methods, including:
Condensation Reactions: The compound can be prepared by condensing 3-bromophenyl hydrazine with phenyl hydrazine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the pyrazol-5-amine core with the appropriate substituents.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution at the bromine or phenyl positions can be achieved using different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the bromine or phenyl positions.
Scientific Research Applications
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes or receptors. The bromophenyl and phenyl groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: Contains a methoxy group instead of bromine.
1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5-amine: Features a nitro group in place of bromine.
These compounds share the pyrazol-5-amine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
2-(3-bromophenyl)-5-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHEAAALRUYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470654 | |
Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-15-5 | |
Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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